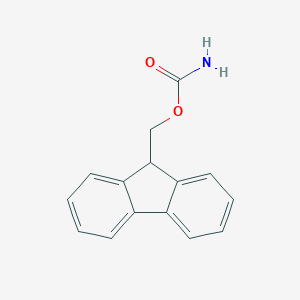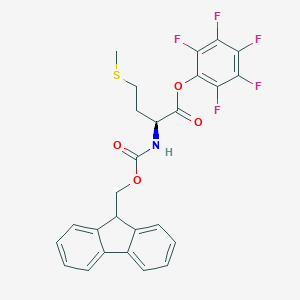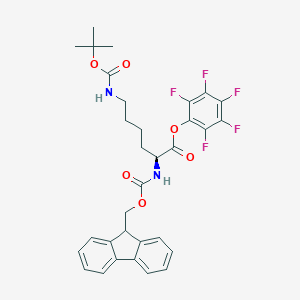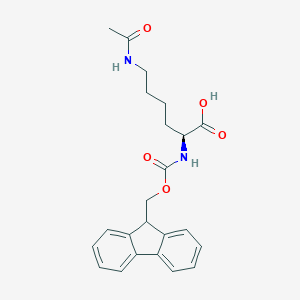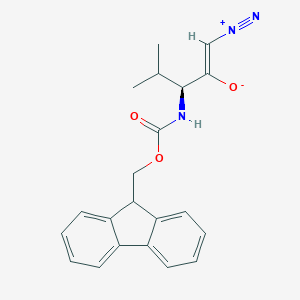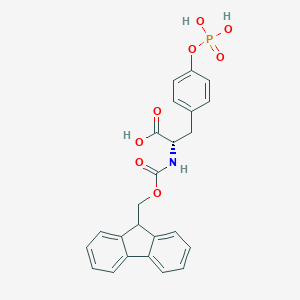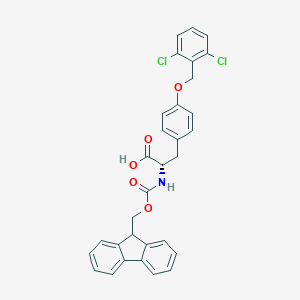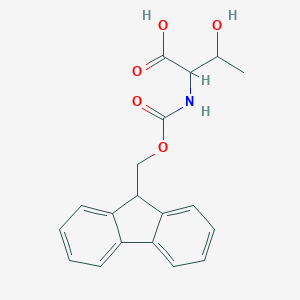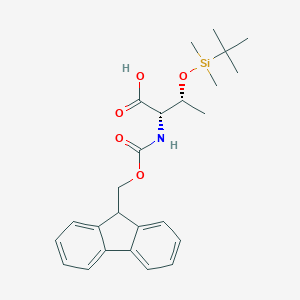
Fmoc-Met-OH
Overview
Description
Fmoc-Met-OH is the N-alpha protected form of L-methionine mediated by FMOC group (9-Fluorenylmethyloxycarbonyl). It is useful to act as a building block in peptide synthesis . For example, it, as well as its derivative Tbfmoc-Met-OH can be used as a building block for the solid phase synthesis of ubiquitin C-hydrazide .
Synthesis Analysis
Fmoc-Met-OH is the standard reagent for coupling methionine into peptide sequences . It is used in peptide synthesis procedures . .Molecular Structure Analysis
The molecular formula of Fmoc-Met-OH is C20H21NO4S . It has an average mass of 371.450 Da and a monoisotopic mass of 371.119141 Da .Chemical Reactions Analysis
Fmoc-Met-OH is used in solid phase peptide synthesis . Methionine residues may oxidize. To reduce oxidation of the methionine sidechain, adding NH4I to the cleavage cocktail has been recommended .Physical And Chemical Properties Analysis
Fmoc-Met-OH has a density of 1.3±0.1 g/cm^3, a boiling point of 614.6±55.0 °C at 760 mmHg, and a flash point of 325.5±31.5 °C . It has 5 H bond acceptors, 2 H bond donors, and 8 freely rotating bonds .Scientific Research Applications
Perovskite Solar Cells
Fmoc-Met-OH has been used in the development of high-efficiency perovskite solar cells . It is introduced into the anti-solvent solution to delay the crystallization of perovskites, leading to high-quality perovskite films . The interaction of Fmoc-Met-OH functional groups with the uncoordinated metal cation of perovskite reduces the surface trap states of perovskite films, resulting in enhanced charge transport and inhibition of charge recombination .
Peptide Synthesis
Fmoc-Met-OH is a standard building block for the introduction of methionine amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . It is used in research and process production of peptides .
Photoaffinity Labeling
Fmoc-L-photo-methionine, a variant of Fmoc-Met-OH, is a multifunctional photo-crosslinker . It can be incorporated into peptides or small-molecule probes and tools for photoaffinity labeling of cellular targets and protein-protein interactions upon UV light irradiation .
Amino Ester Hydrolysis
Fmoc-Met-OH is used in the efficient hydrolysis of Fmoc-protected amino esters . The process uses green calcium (II) iodide as a protective agent for the Fmoc protecting group .
Corrosion Inhibition
Fmoc-Met-OH has been explored as a corrosion inhibitor for copper film Chemical Mechanical Polishing (CMP) in weak alkaline conditions . It forms a dense and ordered adsorption film on the copper surface, effectively inhibiting corrosion .
Drug Discovery Research
Fmoc-L-photo-methionine is used in drug discovery research for probing cellular mechanisms, target identification/validation, and understanding traditionally undruggable targets .
Mechanism of Action
Target of Action
Fmoc-Met-OH, also known as Fmoc-L-methionine, is primarily used in solid-phase peptide synthesis . It serves as a standard methionine derivative in this process . The primary target of Fmoc-Met-OH is the peptide chain being synthesized, where it contributes the methionine amino acid residue .
Mode of Action
Fmoc-Met-OH interacts with the growing peptide chain during solid-phase peptide synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) group serves as a protective group for the amino acid, preventing unwanted side reactions during the synthesis process . The Fmoc group is removed by base, allowing the methionine residue to be incorporated into the peptide chain .
Biochemical Pathways
The primary biochemical pathway involving Fmoc-Met-OH is peptide synthesis. In this process, amino acids are sequentially added to a growing peptide chain. Fmoc-Met-OH, as a methionine derivative, contributes the methionine residue to the peptide chain .
Result of Action
The result of Fmoc-Met-OH’s action is the incorporation of a methionine residue into a peptide chain during solid-phase peptide synthesis . This allows for the creation of peptides with specific sequences, which can be used in various biological and medical research applications.
Action Environment
The action of Fmoc-Met-OH is highly dependent on the conditions of the peptide synthesis process. For example, the Fmoc group is removed under basic conditions . Additionally, methionine residues can oxidize, and to reduce this oxidation, adding NH4I to the cleavage cocktail has been recommended . The stability and efficacy of Fmoc-Met-OH can also be influenced by factors such as temperature and humidity .
Safety and Hazards
Future Directions
Fmoc-Met-OH has been used in the modification of interfaces for high-efficient perovskite solar cells . It was introduced into anti-solvent solution to delay the crystallization of perovskites for high-quality perovskite films . The efficiency of the modified device can reach up to 16.75% compared to 14.17% of the control counterpart .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBGAUHBELNDEW-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101233693 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101233693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Met-OH | |
CAS RN |
71989-28-1 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101233693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-methionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Fmoc-L-Methionine (Fmoc-Met-OH) primarily used for in the context of these research papers?
A1: While Fmoc-L-Methionine is commonly known as an amino acid building block in solid-phase peptide synthesis, the research papers highlight its use as a corrosion inhibitor for copper during chemical mechanical polishing (CMP), particularly in alkaline conditions []. It is also explored as an interface modifier for perovskite solar cells [].
Q2: How does Fmoc-Met-OH inhibit copper corrosion during CMP?
A2: Fmoc-Met-OH forms a dense and ordered protective film when adsorbed onto the copper surface []. This adsorption is attributed to strong chemical interactions between the molecule and the copper substrate, confirmed by X-ray photoelectron spectroscopy, electrochemical analysis, and computational studies [].
Q3: What computational methods were employed to study the interaction of Fmoc-Met-OH with copper?
A3: Researchers utilized density functional theory (DFT) calculations and molecular dynamics (MD) simulations to investigate the interaction between Fmoc-Met-OH and copper substrates. These methods helped determine binding energy values, energy gaps, and radial distribution functions, providing insights into the adsorption behavior at a molecular level [].
Q4: Beyond its corrosion inhibition properties, are there other applications of Fmoc-Met-OH being researched?
A4: Yes, recent research suggests that Fmoc-Met-OH can be used as an interface modifier to enhance the efficiency of perovskite solar cells []. The specific mechanism and impact on solar cell performance are still under investigation.
Q5: Are there alternative methods for purifying peptides synthesized using Fmoc-Met-OH compared to traditional Fmoc-based strategies?
A5: Yes, research has explored replacing Fmoc-Met-OH with Tbfmoc-Met-OH in solid-phase peptide synthesis. This substitution allows for simplified purification using gel filtration due to significant differences in properties between the Tbfmoc-protected peptide and impurities [, ].
Q6: Has the structure-activity relationship (SAR) of Fmoc-Met-OH derivatives been investigated?
A6: While the provided research focuses on Fmoc-Met-OH, there's mention of using Tbfmoc-Met-OH as an alternative in peptide synthesis [, ]. This substitution suggests an interest in understanding how modifications to the protecting group can influence properties like purification efficiency. Further SAR studies exploring modifications to the methionine structure itself would be interesting to investigate how these changes impact its various applications.
Q7: What analytical techniques were used to characterize Fmoc-Met-OH and its effects?
A7: Various techniques were employed, including X-ray photoelectron spectroscopy (XPS) to analyze the chemical composition of the adsorbed film on the copper surface, electrochemical analysis to evaluate corrosion inhibition efficiency, and atomic force microscopy (AFM) to assess surface roughness and film morphology [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





